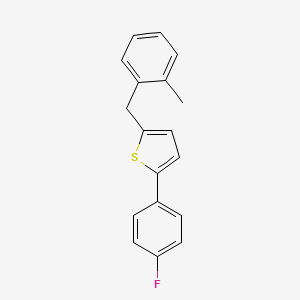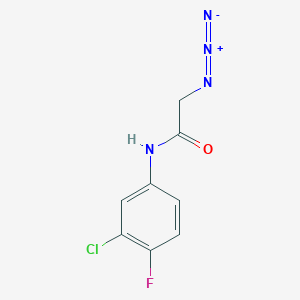
Fenoxasulfone
Vue d'ensemble
Description
Fenoxasulfone is a novel rice herbicide that was discovered and developed by Kumiai Chemical Industry Co., Ltd . It displays excellent herbicidal activity against Echinochloa spp. and other annual weeds at 150-200 g a.i./ha with long residual activity . It has a favorable toxicological, ecotoxicological, and environmental profile .
Chemical Reactions Analysis
The action mechanism of Fenoxasulfone was studied by examining the inhibitory effects of this herbicide on the biosynthesis of very-long-chain fatty acids (VLCFAs) .
Physical And Chemical Properties Analysis
Fenoxasulfone is a white, odorless crystal with a melting point of 157.6℃ . Its solubility in water is 0.17 mg/L at 20 ℃, and its logPow is 3.30 at 25 ℃ .
Applications De Recherche Scientifique
Weed Control in Rice Cultivation
Fenoxasulfone has been developed as a rice herbicide and is particularly effective against Echinochloa spp. , a major weed in paddy fields . It offers long residual activity, which is crucial for the stable production of rice, a staple food in many parts of the world.
Resistance Management
The herbicide plays a significant role in managing resistance in weeds. It is active against weeds that have developed resistance to sulfonylurea (SU) herbicides, which is a growing concern in agricultural practices .
Environmental Profile
Fenoxasulfone is noted for its favorable toxicological, ecotoxicological, and environmental profile . This makes it a suitable choice for sustainable agriculture, where the impact on the surrounding environment is a critical consideration .
Mode of Action Research
The herbicide’s mode of action involves the inhibition of very-long-chain fatty acid biosynthesis in plants. This specific mode of action is of interest in scientific research for understanding plant physiology and developing new weed control strategies .
Herbicide Discovery and Innovation
Fenoxasulfone represents a recent innovation in the field of herbicide discovery. Despite a decline in new herbicide introductions, fenoxasulfone has brought useful innovation to the market, demonstrating the potential for new chemical tools in weed control .
Crop Selectivity Improvement
Research into fenoxasulfone also contributes to the improvement of crop selectivity . This involves breeding-assisted and transgenic approaches to develop crops that are tolerant or resistant to herbicides, allowing for more targeted weed control .
Soil and Water Condition Independence
The effectiveness of fenoxasulfone is not significantly affected by soil types or water conditions. This independence is crucial for its application in diverse geographical areas with varying agricultural practices .
Agricultural Productivity
Ultimately, fenoxasulfone contributes to efficient food production . By providing effective weed control without compromising environmental health, it supports the goal of increasing agricultural productivity to meet global food demands .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(2,5-dichloro-4-ethoxyphenyl)methylsulfonyl]-5,5-dimethyl-4H-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4S/c1-4-20-12-6-10(15)9(5-11(12)16)8-22(18,19)13-7-14(2,3)21-17-13/h5-6H,4,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDZDIIWZVQMIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Cl)CS(=O)(=O)C2=NOC(C2)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024189 | |
| Record name | Fenoxasulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fenoxasulfone | |
CAS RN |
639826-16-7 | |
| Record name | Fenoxasulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639826167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoxasulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichloro-4-ethoxybenzyl 4,5-dihydro-5,5-dimethylisoxazol-3-yl sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOXASULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6HCB39JZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mode of action of Fenoxasulfone in plants?
A1: Fenoxasulfone acts by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. [, , ] This disruption of VLCFA synthesis leads to the accumulation of long-chain and medium-chain fatty acids, ultimately interfering with crucial plant growth and development processes. [, ]
Q2: Which enzyme does Fenoxasulfone target to exert its herbicidal effects?
A2: Fenoxasulfone specifically targets very-long-chain fatty acid elongases (VLCFAEs). [, , , ] These enzymes are essential for the elongation steps in the VLCFA biosynthetic pathway. Notably, Fenoxasulfone effectively inhibits VLCFAE activity in both susceptible weed species and model organisms like Arabidopsis. [, ]
Q3: How does the inhibition of VLCFAEs by Fenoxasulfone differ from other herbicides targeting the same pathway?
A3: Interestingly, Fenoxasulfone exhibits a distinct inhibition mechanism compared to other well-known VLCFAE-inhibiting herbicides, such as chloroacetamides. While chloroacetamides are known to bind irreversibly to VLCFAEs, studies indicate that Fenoxasulfone's inhibition of VLCFAEs is time-independent and potentially reversible. [, , ] This unique feature sets it apart from other herbicides in its class and warrants further investigation to fully elucidate its mode of action.
Q4: Fenoxasulfone belongs to which chemical class of herbicides, and what other herbicide shares this classification and a similar mode of action?
A4: Both Fenoxasulfone and Pyroxasulfone are classified as sulfonylisoxazoline herbicides. [, ] They are known to potently inhibit VLCFAE. []
Q5: How effective is Fenoxasulfone against specific weed species, and what practical applications does this effectiveness offer?
A5: Fenoxasulfone displays excellent herbicidal activity against Echinochloa species (commonly known as barnyard grass) and other prevalent annual weeds. [] It is particularly effective at low application rates (150–200 g a.i./ha) and offers long-lasting residual control. [] These properties make it a valuable tool for rice farmers dealing with these aggressive weed species.
Q6: What analytical methods are commonly employed to detect and quantify Fenoxasulfone residues in agricultural products?
A6: High-Performance Liquid Chromatography (HPLC) coupled with UV detection (HPLC/UVD) is a widely used method for analyzing Fenoxasulfone residues in various agricultural commodities like rice, apples, potatoes, peppers, and jujubes. [] This technique offers the sensitivity and selectivity needed to ensure food safety and monitor environmental levels of this herbicide.
Q7: What are the implications of Fenoxasulfone's unique mode of action for the future development of VLCFAE-inhibiting herbicides?
A7: The discovery of Fenoxasulfone's distinct, potentially reversible inhibition mechanism challenges existing assumptions about VLCFAE-inhibitors. [, , ] This finding opens up exciting avenues for researchers to explore novel chemical structures and optimize future herbicides targeting the VLCFAE pathway, potentially leading to more effective and environmentally friendly weed control solutions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid](/img/structure/B1440597.png)





![2-(1H-imidazol-1-ylcarbonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B1440609.png)
